molecular formula C9H19ClN2 B3085866 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride CAS No. 1158349-77-9

1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride

Cat. No.: B3085866
CAS No.: 1158349-77-9
M. Wt: 190.71 g/mol
InChI Key: BOYBSFPAZRGYCJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H18N2·HCl and a molecular weight of 190.72 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine nucleus is crucial for its biological activity, as it can interact with various receptors and enzymes in the body . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)piperidin-4-amine hydrochloride can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with anticancer and anti-inflammatory effects.

    Matrine: Exhibits antiproliferative effects on cancer cells.

    Berberine: Known for its antimicrobial and antidiabetic properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c10-9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYBSFPAZRGYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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